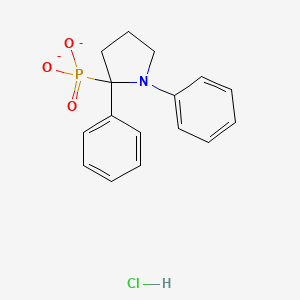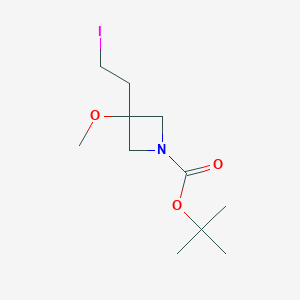![molecular formula C8H4FN3 B12852003 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound belonging to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitrile group at the 3rd position on the imidazo[1,2-a]pyridine ring structure. These structural features confer unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step processes. One common method includes the copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach with a high yield of 92%. This one-step process involves a [3+2] oxidative cyclization reaction using inexpensive reagents like acetylene and 2-amino-4-fluoropyridine . Another method involves the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde in the presence of sodium bicarbonate, followed by further chemical transformations .
Analyse Chemischer Reaktionen
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has significant applications in scientific research, particularly in pharmaceutical synthesis. It is used in the development of compounds with inhibitory properties against enzymes such as IRAK and FLT3, which are involved in various diseases, including hematopoietic cancers, myelodysplastic syndromes, and acute myeloid leukemia . Additionally, this compound is utilized in the synthesis of dihydroindene amine compounds and other fine chemicals .
Wirkmechanismus
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of IRAK and FLT3 enzymes, leading to the suppression of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for treating certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds in the imidazopyridine family, such as:
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: The presence of a bromine atom at the 3rd position introduces different chemical properties and reactivity compared to the nitrile group
Eigenschaften
Molekularformel |
C8H4FN3 |
|---|---|
Molekulargewicht |
161.14 g/mol |
IUPAC-Name |
7-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H |
InChI-Schlüssel |
VZLQRDAYRBJPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2C#N)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)



![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)

![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)


